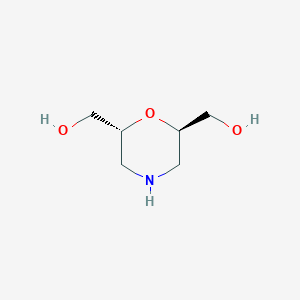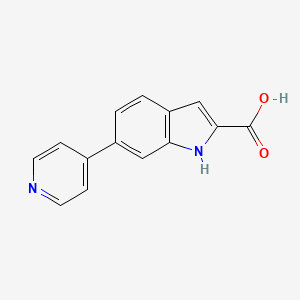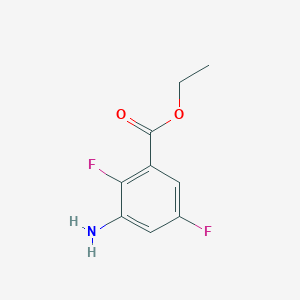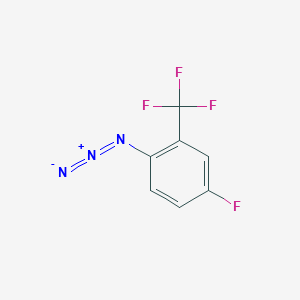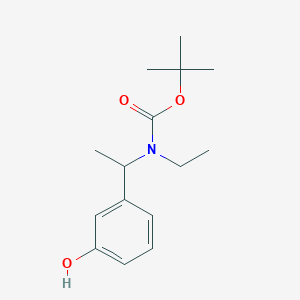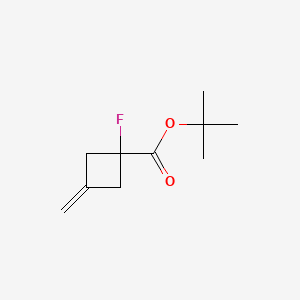
Tert-butyl1-fluoro-3-methylidenecyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring with a fluorine atom and a methylidene group attached. The tert-butyl ester group is also present, making it a compound of interest in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and tert-butyl bromoacetate.
Formation of the Methylidene Group: This step involves the use of a Wittig reaction or a similar olefination reaction to introduce the methylidene group.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Análisis De Reacciones Químicas
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 1-chloro-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 1-bromo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 1-iodo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C10H15FO2 |
|---|---|
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-7-5-10(11,6-7)8(12)13-9(2,3)4/h1,5-6H2,2-4H3 |
Clave InChI |
RVUFMANMWFTUNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC(=C)C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)



